molecular formula C9H12ClNO B3075809 (2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL CAS No. 103616-91-7

(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL

Cat. No.: B3075809
CAS No.: 103616-91-7
M. Wt: 185.65 g/mol
InChI Key: BTYIMXKEQJVRSF-QMMMGPOBSA-N
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Description

(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL: is a chiral compound with significant importance in medicinal chemistry. It is a derivative of phenylpropanolamine and contains both an amino group and a hydroxyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

    Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with nitroethane to form 2-chloro-β-nitrostyrene.

    Reduction: The nitro group in 2-chloro-β-nitrostyrene is reduced to an amino group using a reducing agent such as lithium aluminum hydride, resulting in 2-chloroamphetamine.

    Hydroxylation: The final step involves the hydroxylation of 2-chloroamphetamine to form this compound. This can be achieved using a hydroxylating agent like osmium tetroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.

    Continuous Flow Reactors: To enhance the efficiency and yield of the synthesis process.

    Chiral Resolution: Employing chiral catalysts or chiral chromatography to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-amino-3-(2-chlorophenyl)propanal.

    Reduction: Formation of 2-amino-3-(2-chlorophenyl)propane.

    Substitution: Formation of 2-amino-3-(2-hydroxyphenyl)propan-1-OL.

Scientific Research Applications

(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various chiral compounds.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential use in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and norepinephrine, thereby influencing mood and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-(4-chlorophenyl)propan-1-OL
  • (2S)-2-Amino-3-(3-chlorophenyl)propan-1-OL
  • (2S)-2-Amino-3-(2-bromophenyl)propan-1-OL

Uniqueness

(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties compared to its analogs. The presence of the chlorine atom at the 2-position of the phenyl ring significantly influences its interaction with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-3-(2-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYIMXKEQJVRSF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290164
Record name (βS)-β-Amino-2-chlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103616-91-7
Record name (βS)-β-Amino-2-chlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103616-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-2-chlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL
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